[(2R,3S,4S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate
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Overview
Description
[(2R,3S,4S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and have significant applications in medicinal chemistry, particularly in antiviral and anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate typically involves the following steps:
Protection of the Pentofuranose Sugar: The hydroxyl groups of the pentofuranose sugar are protected using benzoyl chloride in the presence of a base such as pyridine.
Glycosylation: The protected sugar is then reacted with a suitable pyrimidine derivative under glycosylation conditions, often using a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate.
Deprotection: The benzoyl protecting groups are removed using a mild base such as sodium methoxide in methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imino group using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of the corresponding pyrimidine N-oxide.
Reduction: Formation of the fully reduced pyrimidine derivative.
Substitution: Formation of N-alkylated pyrimidine derivatives.
Scientific Research Applications
[(2R,3S,4S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with nucleic acids and enzymes.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of [(2R,3S,4S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This is achieved through the inhibition of enzymes such as DNA polymerase and reverse transcriptase, which are crucial for viral replication and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Anhydro-5-O-benzoylpentofuranosyl)pyrimidine-2,4(1H,3H)-dione
- 4-Amino-1-(5-O-benzoylpentofuranosyl)-2(1H)-pyrimidinone
Uniqueness
[(2R,3S,4S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate is unique due to its specific structural features, which confer distinct biological activities. Its imino group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C16H17N3O6 |
---|---|
Molecular Weight |
347.32 g/mol |
IUPAC Name |
[(2R,3S,4S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C16H17N3O6/c17-11-6-7-19(16(23)18-11)14-13(21)12(20)10(25-14)8-24-15(22)9-4-2-1-3-5-9/h1-7,10,12-14,20-21H,8H2,(H2,17,18,23)/t10-,12-,13+,14?/m1/s1 |
InChI Key |
FGSKBSJIDNIGEV-BKQLOGFTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H](C(O2)N3C=CC(=NC3=O)N)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O |
Synonyms |
ara-C 5'-benzoate |
Origin of Product |
United States |
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